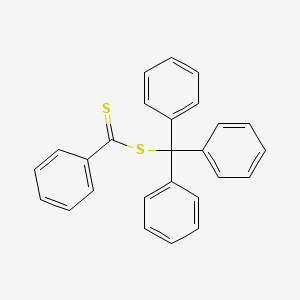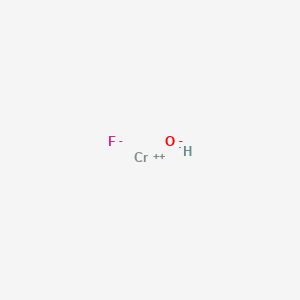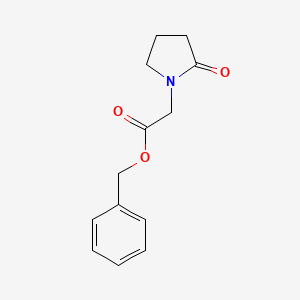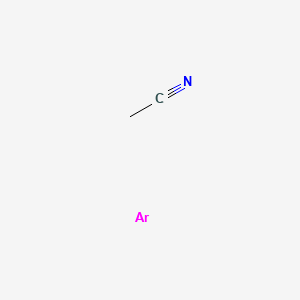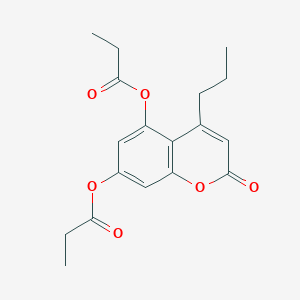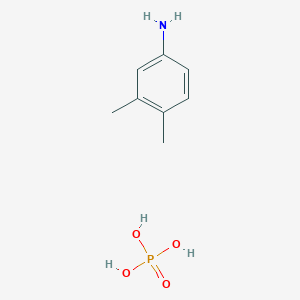![molecular formula C15H11NO4 B12551184 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one CAS No. 147801-96-5](/img/structure/B12551184.png)
1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one is an organic compound with the molecular formula C₁₅H₁₁NO₄ It is characterized by the presence of a nitro group attached to a benzoyl phenyl ethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one typically involves the reaction of 4-nitrobenzoyl chloride with 2-phenylethanone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 1-[2-(4-Aminobenzoyl)phenyl]ethan-1-one.
Substitution: Various substituted benzoyl phenyl ethanones.
Oxidation: 1-[2-(4-Nitrobenzoyl)phenyl]ethanoic acid.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular signaling pathways, contributing to its observed activities.
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one can be compared with other similar compounds such as:
4-Nitrobenzoyl chloride: Used as a starting material in the synthesis of this compound.
2-Phenylethanone: Another starting material used in the synthesis.
1-[2-(4-Aminobenzoyl)phenyl]ethan-1-one: A reduction product of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
147801-96-5 |
|---|---|
Molekularformel |
C15H11NO4 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
1-[2-(4-nitrobenzoyl)phenyl]ethanone |
InChI |
InChI=1S/C15H11NO4/c1-10(17)13-4-2-3-5-14(13)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3 |
InChI-Schlüssel |
APZYFCREHKHWKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


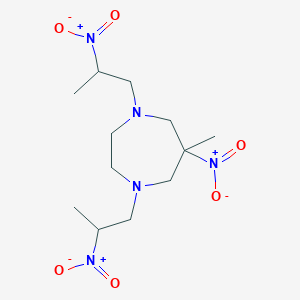
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
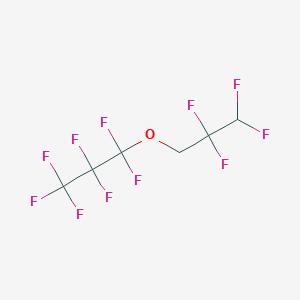
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
